molecular formula C23H35N3O3 B6057987 N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

Cat. No. B6057987
M. Wt: 401.5 g/mol
InChI Key: ZGQHUAUAEVORCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide, also known as BMS-986165, is a novel selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of several cytokines and growth factors, and their dysregulation has been linked to several autoimmune diseases and cancers. The development of selective JAK inhibitors has been a major focus of drug discovery in recent years, and BMS-986165 is one of the promising candidates in this field.

Mechanism of Action

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By blocking TYK2, this compound prevents the activation of downstream signaling pathways, leading to the suppression of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. These effects are mediated through the inhibition of pro-inflammatory cytokine production and immune cell activation. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of TYK2, with minimal off-target effects. Additionally, it has a favorable safety profile, making it suitable for use in animal studies and clinical trials. However, this compound is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood.

Future Directions

Several potential future directions for research on N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans with autoimmune diseases.
2. Studies to investigate the long-term safety and efficacy of this compound in humans.
3. Preclinical studies to evaluate the potential of this compound in other autoimmune diseases and cancers.
4. Studies to investigate the mechanisms of action of this compound and its effects on immune cell function.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of this compound.
In conclusion, this compound is a promising selective inhibitor of TYK2 with potent anti-inflammatory effects. Its development has the potential to provide a new treatment option for patients with autoimmune diseases and other inflammatory conditions. Future research will be necessary to fully understand its safety and efficacy in humans and to explore its potential in other disease areas.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide involves several steps, starting from commercially available starting materials. The key step is the formation of the piperidine ring, which is achieved through a cyclization reaction using a palladium catalyst. The final product is obtained through purification and isolation steps, resulting in a white solid with high purity and yield.

Scientific Research Applications

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, this compound has demonstrated potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and improving disease symptoms. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

N-benzyl-N-methyl-3-[1-(2-morpholin-4-ylpropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-19(25-14-16-29-17-15-25)23(28)26-12-10-20(11-13-26)8-9-22(27)24(2)18-21-6-4-3-5-7-21/h3-7,19-20H,8-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQHUAUAEVORCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCC(=O)N(C)CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.